2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide typically involves the condensation of sulfur-containing compounds with appropriate amines and carboxylic acid derivatives. One common method is the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Gewald reaction or similar condensation reactions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The sulfur atom in the thiophene ring may play a crucial role in its activity by forming interactions with metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- Thiophene, 3,5-dimethyl-2-(methylthio)
- Thiophene, 2-methyl-5-(methylthio)
Uniqueness
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methylthio group, and a carboxamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H10N2OS2 |
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Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-amino-5-(methylsulfanylmethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C7H10N2OS2/c1-11-3-4-2-5(6(8)10)7(9)12-4/h2H,3,9H2,1H3,(H2,8,10) |
InChI Key |
LWRBYMIAORWZQB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=C(S1)N)C(=O)N |
Origin of Product |
United States |
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